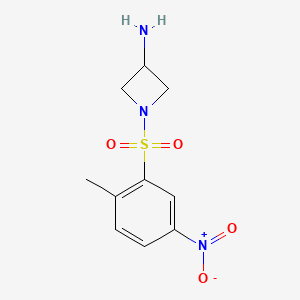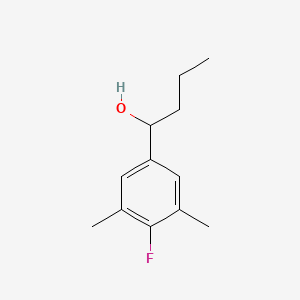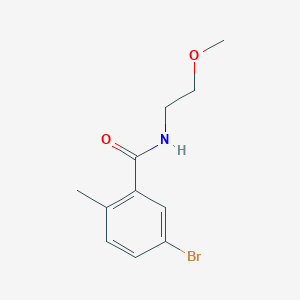
1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, in particular, features a brominated benzoyl group and an azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine typically involves multi-step procedures. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of Benzoyl Chloride: The brominated product is then converted to the corresponding benzoyl chloride using thionyl chloride.
Azetidine Ring Formation: The benzoyl chloride is reacted with azetidine-3-amine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to different products.
Common reagents used in these reactions include sodium borohydride for reductions, silver salts for substitutions, and strong acids or bases for ring-opening reactions.
Applications De Recherche Scientifique
1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: Azetidines, including this compound, are employed in catalytic processes such as Suzuki, Sonogashira, and Michael additions.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the brominated benzoyl group allow it to participate in various biochemical pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, facilitating catalytic processes.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine can be compared with other azetidine derivatives, such as:
1-(2-Chlorobenzoyl)azetidin-3-amine: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
1-(4-Methylbenzoyl)azetidin-3-amine: Lacks the halogen atom, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its brominated benzoyl group, which imparts distinct reactivity and makes it suitable for specific synthetic and medicinal applications.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(5-bromo-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-2-3-8(12)4-10(7)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWGILBUTDJEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate](/img/structure/B7940036.png)







